tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine ring substituted with chlorine and nitro groups at positions 6 and 5, respectively, and an azetidine moiety protected by a tert-butoxycarbonyl (Boc) group. This structure positions it as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or other bioactive molecules due to its electrophilic pyrimidine core and the versatility of the Boc-protected azetidine.
Properties
Molecular Formula |
C12H15ClN4O4 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
tert-butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H15ClN4O4/c1-12(2,3)21-11(18)16-4-7(5-16)8-9(17(19)20)10(13)15-6-14-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
LXAITOMGSADCOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2,4-dichloro-5-nitropyrimidine with suitable reagents under controlled conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving intermediates like 3-azetidinone.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrimidines: Formed by nucleophilic substitution of the chloro group.
Carboxylic Acids: Formed by hydrolysis of the ester group.
Scientific Research Applications
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Key Observations :
- Electrophilicity : The target compound’s 6-chloro-5-nitropyrimidine group enhances electrophilicity compared to analogs with boronate esters () or fluorinated groups (), making it more reactive in nucleophilic aromatic substitutions.
- Solubility and Stability : Fluorinated derivatives (e.g., CAS 1126650-66-5) exhibit higher metabolic stability but lower solubility in polar solvents than the nitro- and chloro-substituted target compound .
- Synthetic Utility : The Boc-protected azetidine in all analogs facilitates deprotection under acidic conditions, enabling modular incorporation into larger molecules .
Reactivity and Functionalization Potential
- Nitro Group : The 5-nitro group in the target compound is a strong electron-withdrawing group, activating the pyrimidine ring for nucleophilic displacement reactions—unlike the boronate ester in ’s compound, which is tailored for cross-coupling chemistry.
- Chloro Substituent : The 6-chloro group can undergo substitution with amines or thiols, similar to CAS 152537-04-7 (), but with faster kinetics due to the nitro group’s activation effect.
Biological Activity
tert-Butyl 3-(6-chloro-5-nitropyrimidin-4-yl)azetidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group attached to an azetidine ring, which is further substituted with a 6-chloro-5-nitropyrimidin-4-yl moiety. Its molecular formula is with a molecular weight of approximately 314.72 g/mol .
Research indicates that compounds similar to this compound can exert their biological effects through various mechanisms, including:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors for specific enzymes, which can lead to therapeutic effects in diseases such as cancer and infections.
- Receptor Binding : The compound may interact with biological receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of related pyrimidine compounds. For instance, a compound with structural similarities exhibited significant inhibitory effects on breast cancer cell lines (MDA-MB-231) with an IC50 value of 0.126 μM, showing a selective toxicity profile against cancer cells compared to normal cells .
Table 1: Comparison of IC50 Values for Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (TNBC) | 0.126 |
| 5-Fluorouracil (Control) | MDA-MB-231 | 11.73 |
| tert-butyl 3-(6-bromo-5-methoxypyrimidin-4-yl)azetidine-1-carboxylate | MCF7 | 17.02 |
This table illustrates the potency of this compound compared to standard chemotherapeutics.
Mechanistic Studies
Further investigations into the mechanisms revealed that this compound could induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell survival .
Case Studies
In a notable study involving animal models, treatment with similar compounds resulted in reduced tumor growth and metastasis in mice injected with cancer cells . The findings suggest that these compounds not only inhibit tumor growth but may also prevent the spread of cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
